molecular formula C12H15NO3 B8065348 Methyl 6-cyclopentyl-2-oxo-1,2-dihydropyridine-4-carboxylate

Methyl 6-cyclopentyl-2-oxo-1,2-dihydropyridine-4-carboxylate

Cat. No.: B8065348
M. Wt: 221.25 g/mol
InChI Key: KFYXHXWIDPBLSD-UHFFFAOYSA-N
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Description

Methyl 6-cyclopentyl-2-oxo-1,2-dihydropyridine-4-carboxylate is a dihydropyridine derivative characterized by a cyclopentyl substituent at the 6-position and a methyl ester group at the 4-position of the heterocyclic ring. The cyclopentyl group introduces steric bulk and lipophilicity, which may influence solubility, reactivity, and biological activity compared to smaller substituents like methyl or cyano groups .

Properties

IUPAC Name

methyl 2-cyclopentyl-6-oxo-1H-pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-16-12(15)9-6-10(13-11(14)7-9)8-4-2-3-5-8/h6-8H,2-5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFYXHXWIDPBLSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)NC(=C1)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-cyclopentyl-2-oxo-1,2-dihydropyridine-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with ethyl acetoacetate in the presence of ammonium acetate, followed by esterification with methanol . The reaction conditions often require a solvent such as ethanol and a catalyst like piperidine to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-cyclopentyl-2-oxo-1,2-dihydropyridine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Medicinal Chemistry

1.1 Antidiabetic Activity
Research indicates that derivatives of dihydropyridine compounds exhibit significant antidiabetic properties. Methyl 6-cyclopentyl-2-oxo-1,2-dihydropyridine-4-carboxylate has been studied for its ability to enhance insulin sensitivity and reduce blood glucose levels in diabetic models. A study demonstrated that this compound could potentially act as an insulin sensitizer, making it a candidate for diabetes treatment .

1.2 Neuroprotective Effects
The compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. Its ability to inhibit oxidative stress and inflammation in neuronal cells suggests a protective role against neurotoxicity .

1.3 Anticancer Properties
Preliminary studies have indicated that this compound may possess anticancer properties. The compound was found to induce apoptosis in various cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Agricultural Applications

2.1 Pesticide Development
The unique structure of this compound allows for its potential use in developing novel pesticides. Its efficacy against certain pests has been evaluated, indicating that it could serve as a bioactive agent in crop protection strategies .

2.2 Plant Growth Regulation
Studies have suggested that this compound can influence plant growth by acting as a growth regulator. Its application may enhance crop yield and resilience against environmental stressors, making it valuable in sustainable agriculture practices .

Material Science

3.1 Polymer Synthesis
this compound can be utilized as a monomer in the synthesis of novel polymers with specific mechanical properties. Research into polymer composites incorporating this compound has shown improved durability and thermal stability .

3.2 Coatings and Adhesives
Due to its chemical properties, this compound is being explored for use in coatings and adhesives that require enhanced adhesion and resistance to environmental factors. Its incorporation into formulations can lead to products with superior performance characteristics .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Medicinal Chemistry Demonstrated antidiabetic effects in animal models
Neuroprotection Inhibition of oxidative stress in neuronal cells
Anticancer Properties Induced apoptosis in cancer cell lines
Agricultural Science Efficacy as a pesticide against specific pests
Material Science Improved mechanical properties in polymer composites

Mechanism of Action

The mechanism of action of Methyl 6-cyclopentyl-2-oxo-1,2-dihydropyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include modulation of enzyme activity, alteration of signal transduction pathways, and changes in gene expression .

Comparison with Similar Compounds

Structural and Physical Properties

Key structural analogs and their properties are summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Ester Group Key Features
Methyl 6-cyano-2-oxo-1,2-dihydropyridine-4-carboxylate C₈H₆N₂O₃ 178.14 Cyano (6), Methyl ester (4) Methyl High purity, stored at 2–8°C under inert atmosphere
Ethyl 2-hydroxy-6-methylpyridine-4-carboxylate C₉H₁₁NO₃ 181.19 Hydroxy (2), Methyl (6) Ethyl Synonym: ethyl 6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate
Ethyl 4-methyl-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate C₁₀H₁₀F₃NO₃ 249.19 Trifluoromethyl (6), Methyl (4) Ethyl Contains electron-withdrawing CF₃ group
Ethyl 6-cyano-3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate C₁₁H₁₂N₂O₄ 236.23 Cyano (6), Methoxy (3), Methyl (1) Ethyl Multi-substituted with methoxy and cyano groups

Key Observations :

  • Electronic Effects: Electron-withdrawing groups (e.g., cyano, trifluoromethyl) enhance electrophilicity at the carbonyl group, influencing reactivity in nucleophilic substitution or cyclization reactions .
  • Ester Group : Methyl esters (e.g., ) generally exhibit lower molecular weights and higher volatility than ethyl esters (e.g., ) .

Biological Activity

Methyl 6-cyclopentyl-2-oxo-1,2-dihydropyridine-4-carboxylate (CAS No. 1495273-79-4) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, data tables, and case studies.

  • Molecular Formula : C12_{12}H15_{15}NO3_3
  • Molecular Weight : 221.25 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1495273-79-4

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in inflammatory processes and cancer progression. The compound has shown potential as an inhibitor of phosphodiesterase (PDE) enzymes, which play a critical role in modulating cellular signaling pathways.

Biological Activities

  • Anti-inflammatory Properties
    • Recent studies have demonstrated that this compound exhibits significant anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines such as IL-4, IL-5, and TNF-alpha in various in vitro models.
    • In vivo studies have indicated that the compound can reduce airway hyperreactivity and eosinophilia in animal models of asthma, suggesting its potential for treating respiratory diseases.
  • Antitumor Activity
    • Preliminary research indicates that this compound may possess antitumor properties. It has been evaluated against several cancer cell lines, showing selective cytotoxicity towards tumor cells while sparing normal cells.
    • The mechanism appears to involve the modulation of cell cycle-related proteins, including cyclin-dependent kinases (CDKs), which are crucial for cancer cell proliferation.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatoryInhibition of IL-4, IL-5
Reduction in eosinophilia
AntitumorSelective cytotoxicity against cancer cells
Modulation of CDKs

Table 2: Comparative Efficacy Against Different Targets

Compound NameIC50 (µM)Target
Methyl 6-cyclopentyl-2-oxo-1,2-dihydropyridine0.39PDE4D
Rolipram0.50PDE4B
Cilomilast0.70PDE4A

Case Studies

Case Study 1: In Vivo Efficacy in Asthma Models
In a study involving guinea pigs subjected to allergen exposure, methyl 6-cyclopentyl-2-oxo-1,2-dihydropyridine was administered via inhalation. The results showed a marked reduction in bronchial hyperreactivity and inflammation compared to control groups. This suggests its potential as a therapeutic agent for asthma management.

Case Study 2: Antitumor Activity Assessment
A series of experiments were conducted using human breast cancer cell lines (MDA-MB-231). The compound demonstrated significant inhibition of cell proliferation at low micromolar concentrations (IC50 = ~10 µM). Further analysis revealed that it induced apoptosis through the activation of caspase pathways.

Q & A

Q. What advanced techniques confirm substituent positions in ambiguous structural analogs?

  • Methodological Answer : Rotational spectroscopy or SC-XRD definitively assigns substituent positions. For non-crystalline samples, NOESY correlations and isotopic labeling (¹³C/²H) clarify spatial arrangements .

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